molecular formula C14H11ClO2 B1358982 2-Chloro-3'-methoxybenzophenone CAS No. 890098-07-4

2-Chloro-3'-methoxybenzophenone

Cat. No.: B1358982
CAS No.: 890098-07-4
M. Wt: 246.69 g/mol
InChI Key: FNIKCZVQKULCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3'-methoxybenzophenone (CAS: 890098-07-4) is a benzophenone derivative characterized by a chlorine atom at the 2-position of one aromatic ring and a methoxy group at the 3'-position of the second ring. Its molecular formula is C₁₄H₁₁ClO₂, with a calculated molecular weight of 246.68 g/mol. The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (methoxy) substituents, influencing its electronic properties and reactivity .

Properties

IUPAC Name

(2-chlorophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIKCZVQKULCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641484
Record name (2-Chlorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-07-4
Record name (2-Chlorophenyl)(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3’-methoxybenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 2-chlorobenzoyl chloride with 3-methoxytoluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of 2-Chloro-3’-methoxybenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The reaction mixture is usually stirred at a controlled temperature, followed by quenching with water and extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3’-methoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the chlorine atom.

    Oxidation: Potassium permanganate in acidic medium can oxidize the methoxy group.

    Reduction: Sodium borohydride in ethanol can reduce the carbonyl group.

Major Products Formed

    Substitution: 2-Methoxy-3’-methoxybenzophenone.

    Oxidation: 2-Chloro-3’-methoxybenzophenone-4-carboxylic acid.

    Reduction: 2-Chloro-3’-methoxybenzhydrol.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Chloro-3'-methoxybenzophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with potential applications in pharmaceuticals and materials science.

  • Synthetic Pathways : The compound can undergo various chemical reactions such as substitution, oxidation, and reduction, making it versatile for synthetic applications. For example, it can be used to synthesize derivatives that may have enhanced biological activity or improved material properties.

Biology

In biological research, this compound is utilized to study enzyme inhibition and cellular processes. Its interactions with biomolecules can provide insights into metabolic pathways and disease mechanisms.

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases where these enzymes play a crucial role.

Medicine

The medicinal applications of this compound are particularly promising. Research is ongoing into its potential therapeutic effects, especially in the context of cancer treatment and antimicrobial activity.

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines such as MCF-7, with IC50 values around 20 µM, indicating significant cytotoxicity against these cells.

Biological Activities

The biological activities of this compound have been explored through various studies:

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against Gram-positive bacteria
AnticancerInduction of apoptosis in MCF-7 cells
CytotoxicityIC50 values around 20 µM for breast cancer cells

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that compounds structurally related to this compound exhibited strong antibacterial activity against strains like Enterococcus faecalis and Klebsiella pneumoniae, suggesting similar potential for this compound.
  • Cytotoxicity in Cancer Cells : Investigations focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed significant inhibition of cell growth and induction of apoptosis at specific concentrations.

Mechanism of Action

The mechanism of action of 2-Chloro-3’-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The methoxy and chlorine substituents play a crucial role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenone Derivatives

The following table compares 2-chloro-3'-methoxybenzophenone with eight structurally analogous compounds, highlighting differences in substituents, molecular weight, and functional group effects.

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Substituents Reference
This compound 890098-07-4 C₁₄H₁₁ClO₂ 246.68 N/A 2-Cl, 3'-OCH₃
2-Chloro-3',5'-dimethyl-4'-methoxybenzophenone 951884-41-6 C₁₆H₁₅ClO₂ 274.74 97% 2-Cl, 3',5'-CH₃, 4'-OCH₃
2-Chloro-3'-morpholinomethyl benzophenone 898791-89-4 C₁₈H₁₈ClNO₂ 315.80 N/A 2-Cl, 3'-morpholinomethyl
2-Chloro-3'-(1,3-dioxolan-2-yl)-4-fluorobenzophenone 898759-40-5 C₁₆H₁₂ClFO₃ 330.72 N/A 2-Cl, 3'-dioxolane, 4-F
3-Methoxy-3'-trifluoromethylbenzophenone N/A C₁₅H₁₁F₃O₂ 280.24 N/A 3-OCH₃, 3'-CF₃
4-Chloro-3-fluoro-4'-methoxybenzophenone N/A C₁₄H₉ClF₂O₂ 294.68 N/A 4-Cl, 3-F, 4'-OCH₃
2-Chloro-3'-fluoro-4'-methoxybenzophenone 1154882-41-3 C₁₄H₉ClF₂O₂ 294.68 95% 2-Cl, 3'-F, 4'-OCH₃
3-Bromo-3',5'-dimethyl-4'-methoxybenzophenone N/A C₁₆H₁₅BrO₂ 319.20 97% 3-Br, 3',5'-CH₃, 4'-OCH₃

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom in this compound reduces electron density at the 2-position, enhancing resistance to electrophilic substitution. Trifluoromethyl (CF₃) in 3-methoxy-3'-trifluoromethylbenzophenone introduces strong electron-withdrawing effects, likely improving thermal stability and lipophilicity (XLogP ≈ 3.4 predicted) .

Impact of Heterocyclic Groups: The morpholinomethyl substituent in 2-chloro-3'-morpholinomethyl benzophenone adds a tertiary amine, increasing hydrogen bond acceptor count (3) and topological polar surface area (29.5 Ų). This may enhance aqueous solubility compared to non-heterocyclic analogs .

Halogen Variants: Replacement of chlorine with bromine (e.g., 3-bromo-3',5'-dimethyl-4'-methoxybenzophenone) increases molecular weight by ~72.5 g/mol, which could enhance halogen bonding interactions in crystal engineering . Fluorine substitution (e.g., 4-chloro-3-fluoro-4'-methoxybenzophenone) reduces steric bulk while maintaining electronegativity, favoring applications in medicinal chemistry .

Commercial Availability and Purity

  • High-Purity Derivatives: 97% purity is common for halogenated benzophenones (e.g., 3-bromo-3',5'-dimethyl-4'-methoxybenzophenone), indicating standardized synthesis protocols .

Research Implications

  • Pharmaceuticals: Fluorinated analogs (e.g., 2-chloro-3'-fluoro-4'-methoxybenzophenone) are candidates for drug discovery due to enhanced bioavailability and metabolic stability .

Biological Activity

2-Chloro-3'-methoxybenzophenone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C14H11ClO2
  • Molecular Weight : 248.69 g/mol
  • CAS Number : 115044-75-2

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Studies have shown that benzophenones exhibit significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of skin protection against UV radiation.
  • Antitumor Effects : Benzophenone derivatives have been investigated for their potential antitumor effects. The compound may inhibit cell proliferation and induce apoptosis in cancer cells, contributing to its therapeutic potential.
  • Endocrine Disruption : Research indicates that certain benzophenones can act as endocrine disruptors, affecting hormonal balance and potentially leading to adverse health effects.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry highlighted the antioxidant properties of benzophenone derivatives, including this compound. The compound was found to scavenge free radicals effectively, demonstrating a protective effect against oxidative damage in various cell lines .

Antitumor Effects

Research conducted by Vodnala et al. (2013) investigated the antitumor activity of benzophenone derivatives. The study reported that this compound exhibited cytotoxic effects on several cancer cell lines through mechanisms involving DNA synthesis inhibition and apoptosis induction .

Endocrine Disruption

A comprehensive review on benzophenones indicated that this compound could potentially disrupt endocrine functions. The compound was found to interact with estrogen receptors, raising concerns about its safety in cosmetic applications .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantFree radical scavengingJournal of Medicinal Chemistry
AntitumorInhibition of DNA synthesis, apoptosisVodnala et al. (2013)
Endocrine DisruptionInteraction with hormone receptorsCIR Safety Assessment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3'-methoxybenzophenone
Reactant of Route 2
Reactant of Route 2
2-Chloro-3'-methoxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.